molecular formula C21H20 B8515388 1H-Indene, (1-methylethylidene)bis- CAS No. 139889-16-0

1H-Indene, (1-methylethylidene)bis-

Cat. No. B8515388
M. Wt: 272.4 g/mol
InChI Key: PALFTCLHKGGKDW-UHFFFAOYSA-N
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Patent
US06063880

Procedure details

18.8 cm3 (47.0 mmol) of n-butyllithium were added at 0° C. to a solution of 5.93 g (47.0 mmol) of indene (industrial, 91% pure) filtered over Al2O3. After the mixture had been stirred at room temperature for 15 minutes, the solution was slowly added dropwise to a solution of 7.40 g (47.0 mmol) of 1-isopropylideneindene. After the mixture had been stirred at room temperature for 2 hours, 50 cm3 of water were added and the mixture was extracted with diethyl ether. The yellow organic phase was dried over MgSO4. The residue which remained after the solvent had been stripped off was chromatographed on silica gel 60. 1.5 g (13%) of the product (2 isomers) could be isolated with hexane/methylene chloride (10:1).
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
13%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[C:15](=[C:18]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19]1)([CH3:17])[CH3:16]>O>[CH:6]1([C:15]([CH:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[CH:19]2)([CH3:17])[CH3:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1

Inputs

Step One
Name
Quantity
18.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.93 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(C)=C1C=CC2=CC=CC=C12
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Al2O3
STIRRING
Type
STIRRING
Details
After the mixture had been stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The yellow organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel 60

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(C=CC2=CC=CC=C12)C(C)(C)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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